molecular formula C11H12N4O2 B14886862 N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide

Cat. No.: B14886862
M. Wt: 232.24 g/mol
InChI Key: CQMJSXUOLIXLIH-UHFFFAOYSA-N
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Description

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method is the cyclodehydration of O-acylamidoxime in the presence of a base such as sodium hydroxide (NaOH) in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature . This method allows for the efficient formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The phenyl group and other substituents on the oxadiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups to the phenyl ring or the oxadiazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins involved in the growth and proliferation of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide include other oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the oxadiazole ring with a glycinamide moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal and industrial applications further highlight its significance.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

2-amino-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

InChI

InChI=1S/C11H12N4O2/c12-6-9(16)13-7-10-14-11(15-17-10)8-4-2-1-3-5-8/h1-5H,6-7,12H2,(H,13,16)

InChI Key

CQMJSXUOLIXLIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CN

Origin of Product

United States

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